molecular formula C9H9Cl2N3O B7811106 3-chloro-5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one

3-chloro-5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one

Cat. No.: B7811106
M. Wt: 246.09 g/mol
InChI Key: ISURLYJPSWYKRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one is a complex organic compound characterized by its pyrazolo[1,5-a]pyrimidinone core structure, which includes chlorine and ethyl groups as substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one typically involves multiple steps, starting with the formation of the pyrazolopyrimidinone core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Chlorination and alkylation reactions are typically carried out using reagents like thionyl chloride (SOCl₂) and alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of additional halogen atoms or alkyl groups.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Explored for its therapeutic potential in drug discovery and development.

  • Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-chloro-5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its application, but it generally involves binding to enzymes or receptors, leading to modulation of biological processes.

Comparison with Similar Compounds

  • 4-Chloro-5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one

  • 3-Bromo-5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one

  • 3-Chloro-5-(chloromethyl)-1-methylpyrazolo[1,5-a]pyrimidin-7(1H)-one

Uniqueness: 3-Chloro-5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one stands out due to its specific substitution pattern, which can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

3-chloro-5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N3O/c1-2-13-5-7(11)9-12-6(4-10)3-8(15)14(9)13/h3,5H,2,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISURLYJPSWYKRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=NC(=CC(=O)N21)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.